N-(2-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(2-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to a pyrimidinone ring, which is substituted with a propyl group and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide typically involves multiple steps, starting with the preparation of the fluorophenyl derivative. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the pyrimidinone ring.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high purity and yield. The process involves the use of specialized reactors and precise temperature control to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating new chemical entities.
Biology: In biological research, N-(2-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-(2-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
N-(2-fluorophenyl)acetamide
N-(2-fluorophenyl)propionamide
N-(2-fluorophenyl)butanamide
Uniqueness: N-(2-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide stands out due to its unique pyrimidinone ring structure, which is not commonly found in similar compounds. This structural difference contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-2-5-11-8-15(21)19(10-17-11)9-14(20)18-13-7-4-3-6-12(13)16/h3-4,6-8,10H,2,5,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMSNXDLITXBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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